Cas no 76457-73-3 (4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl-)
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl-
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- MDL: MFCD00703918
- Inchi: 1S/C9H9N3S/c1-13-9-11-10-7-12(9)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: ZQONHRJWJGTBGF-UHFFFAOYSA-N
- SMILES: N1=CN(C2=CC=CC=C2)C(SC)=N1
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB341778-100 mg |
3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole; . |
76457-73-3 | 100mg |
€208.80 | 2023-04-26 | ||
| abcr | AB341778-100mg |
3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole; . |
76457-73-3 | 100mg |
€283.50 | 2025-04-16 | ||
| Key Organics Ltd | 3W-0832-1MG |
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 3W-0832-5MG |
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 3W-0832-10MG |
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 3W-0832-50MG |
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 3W-0832-100MG |
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Ambeed | A911428-1g |
3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | 90% | 1g |
$350.0 | 2025-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893491-1g |
3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole |
76457-73-3 | 90% | 1g |
¥2401.0 | 2024-04-18 |
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- Suppliers
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl-
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- (CAS No. 76457-73-3)
4H-1,2,4-Triazole, 3-(methylthio)-4-phenyl- is a heterocyclic compound with the CAS registry number 76457-73-3. This compound belongs to the class of triazoles, which are widely studied for their versatile applications in organic synthesis and materials science. The molecule features a triazole ring system with a methylthio group at position 3 and a phenyl group at position 4. These substituents significantly influence the compound's chemical properties and reactivity.
The methylthio group (-SMe) is known for its ability to act as a sulfur nucleophile in various substitution reactions. This makes 4H-1,2,4-triazole derivatives valuable intermediates in the synthesis of bioactive compounds and advanced materials. The phenyl group at position 4 introduces aromaticity and enhances the compound's stability under thermal and oxidative conditions. Recent studies have highlighted the potential of this compound as a building block for constructing functional materials with tailored electronic properties.
One of the most notable applications of 4H-1,2,4-triazole derivatives is in the field of coordination chemistry. The nitrogen atoms in the triazole ring can coordinate with metal ions, making these compounds ideal for synthesizing metal-organic frameworks (MOFs) and coordination polymers. For instance, researchers have reported the use of 3-(methylthio)-4-phenyl-1,2,4-triazole in constructing MOFs with high surface area and porosity. These materials show promise in gas storage and catalysis applications.
In medicinal chemistry, triazole-containing compounds have gained attention due to their potential as kinase inhibitors and anti-inflammatory agents. The methylthio group in this compound can undergo further functionalization to introduce bioactive moieties. Recent advancements in click chemistry have enabled efficient synthesis routes for such derivatives, facilitating their use in drug discovery programs.
The synthesis of 4H-1,2,4-triazole derivatives typically involves multi-step processes that include nucleophilic substitution and cyclization reactions. For example, the formation of the triazole ring can be achieved through the Huisgen cycloaddition reaction or other copper-catalyzed azide alkyne cycloadditions (CuAAC). These methods allow for precise control over the substituents on the triazole ring, enabling the preparation of structurally diverse compounds.
From an environmental perspective, understanding the degradation pathways of triazole-containing compounds is crucial for assessing their impact on ecosystems. Studies have shown that these compounds can undergo biodegradation under aerobic conditions, though their persistence varies depending on substituent effects. Regulatory agencies continue to monitor the environmental fate of such chemicals to ensure sustainable practices in their production and use.
In conclusion, 4H-1,2,4-triazole derivatives, particularly those with methylthio and phenyl substituents like CAS No. 76457-73-3, are versatile building blocks with applications spanning organic synthesis, materials science, and medicinal chemistry. Ongoing research continues to uncover new functionalities and improve synthetic methodologies for these compounds.
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